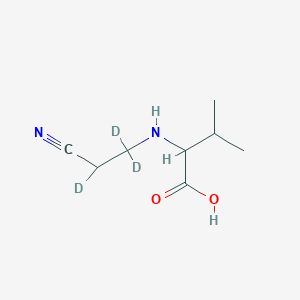

N-(2-Cyanoethyl-(1,1,2-d3)) Valine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

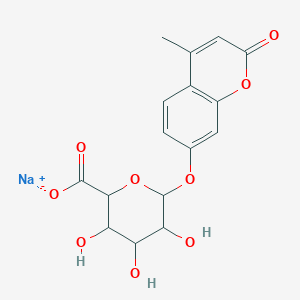

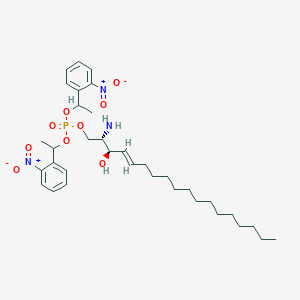

N-(2-Cyanoethyl-(1,1,2-d3)) Valine, also known as NCEV, is an important amino acid derivative used in a variety of scientific research applications. It is a synthetic organic compound, which can be used to study the effects of different types of amino acids on the body. NCEV is a derivative of the naturally occurring amino acid, Valine, and is used in a range of research applications.

Applications De Recherche Scientifique

Synthesis of Hyperbranched Polymeric Materials

N-(2-Cyanoethyl-(1,1,2-d3)) Valine: is utilized in the synthesis of hyperbranched polymeric materials. These materials have a wide range of applications, including serving as catalysts, surfactants, and encapsulating agents in drug delivery systems . The cyanoethylation process of vicinal diamines is a critical step in creating these polymers, which are known for their highly branched, three-dimensional structures.

Post-Synthetic RNA Modification

The compound plays a significant role in the post-synthetic modification of RNA oligonucleotides. This process is essential for introducing various nucleobase modifications, which can include hypermodified functional groups, fluorescent dyes, photoreactive groups, disulfide crosslinks, and nitroxide spin labels . These modifications are crucial for studying the structure, stability, and biological activity of RNAs.

Nucleotide Synthesis

N-(2-Cyanoethyl)-DL-valine-d3: is used as a phosphitylation reagent in the synthesis of nucleotides by the phosphite method . This method is a cornerstone in the production of oligonucleotides for therapeutic and research purposes, including antisense and siRNA technologies.

Solid-Phase DNA Synthesis

The compound is involved in the in-situ preparation of deoxyribonucleoside phosphoramidites, which are then applied directly on an automatic solid-phase DNA synthesizer . This application is pivotal in the field of genomics and molecular biology, where rapid and accurate DNA synthesis is required.

Synthesis of Modified Oligoribonucleotides

Modified oligoribonucleotides are synthesized using N-(2-Cyanoethyl)-DL-valine-d3 to enhance their drug-like properties. These modifications can improve the therapeutic potential of RNA-based drugs by increasing their stability and efficacy .

Phosphoramidite Reagent Preparation

This compound is also used in the preparation of prosphoramidite reagents, which are essential for the synthesis of short DNA or RNA oligomers. These oligomers are used in a variety of applications, including genetic testing, research, and as part of therapeutic strategies .

Propriétés

IUPAC Name |

2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/i3D,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNXODTWPQTIHO-JXIVCAPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C#N)C([2H])([2H])NC(C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Cyanoethyl-(1,1,2-d3)) Valine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)

![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)

![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)